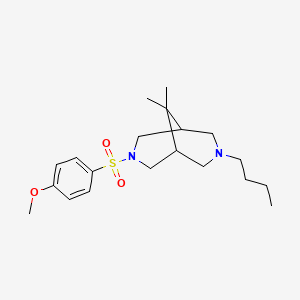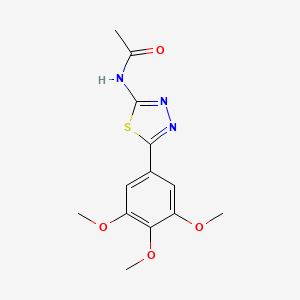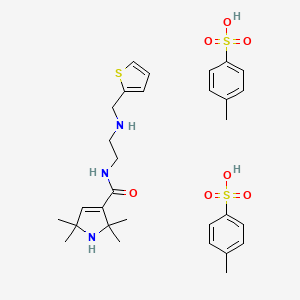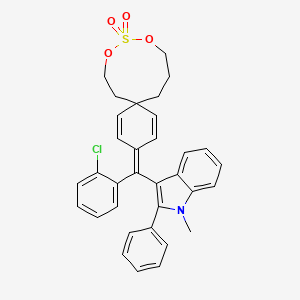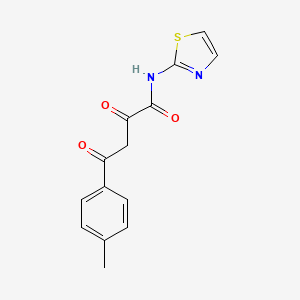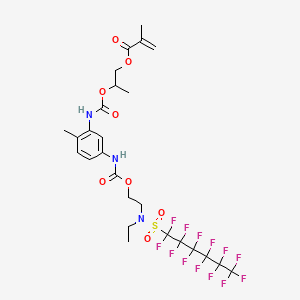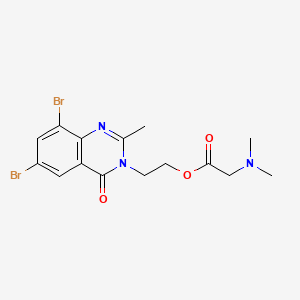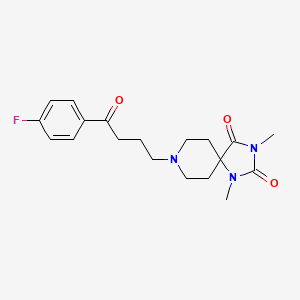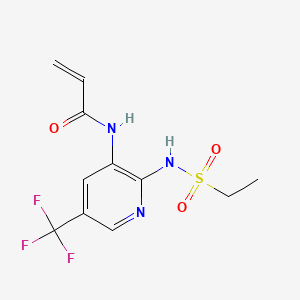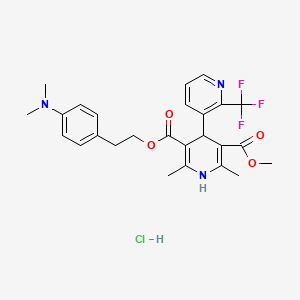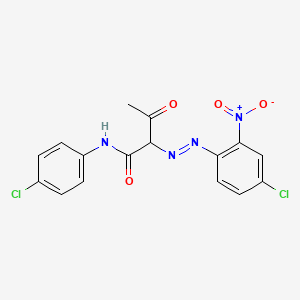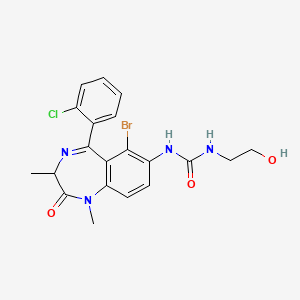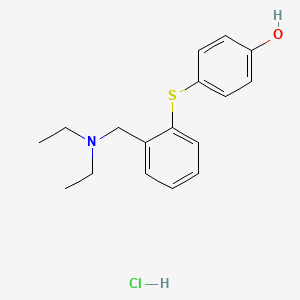
Phenol, 4-((2-((diethylamino)methyl)phenyl)thio)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 4-((2-((diethylamino)methyl)phenyl)thio)-, hydrochloride is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of a phenol group, a diethylamino group, and a thioether linkage, making it a versatile molecule in chemical synthesis and research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-((2-((diethylamino)methyl)phenyl)thio)-, hydrochloride typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with 2-(diethylamino)methylthiophenol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Phenol, 4-((2-((diethylamino)methyl)phenyl)thio)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Halogens, nitrating agents, or sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.
科学研究应用
Phenol, 4-((2-((diethylamino)methyl)phenyl)thio)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of Phenol, 4-((2-((diethylamino)methyl)phenyl)thio)-, hydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their function. The diethylamino group can interact with cellular membranes, altering their permeability. The thioether linkage can undergo redox reactions, influencing cellular redox states and signaling pathways.
相似化合物的比较
Similar Compounds
- Phenol, 4-(methylthio)-
- Phenol, 4-(ethylthio)-
- Phenol, 4-(propylthio)-
Uniqueness
Phenol, 4-((2-((diethylamino)methyl)phenyl)thio)-, hydrochloride is unique due to the presence of the diethylamino group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility in organic solvents and its ability to interact with biological membranes, making it more versatile compared to similar compounds.
属性
CAS 编号 |
127906-66-5 |
|---|---|
分子式 |
C17H22ClNOS |
分子量 |
323.9 g/mol |
IUPAC 名称 |
4-[2-(diethylaminomethyl)phenyl]sulfanylphenol;hydrochloride |
InChI |
InChI=1S/C17H21NOS.ClH/c1-3-18(4-2)13-14-7-5-6-8-17(14)20-16-11-9-15(19)10-12-16;/h5-12,19H,3-4,13H2,1-2H3;1H |
InChI 键 |
JGWMNCQNMQGBTK-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC1=CC=CC=C1SC2=CC=C(C=C2)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


